![molecular formula C15H24N2O2S B2403655 1-Ciclopentil-3-[5-hidroxi-3-(tiofen-2-il)pentil]urea CAS No. 2097889-61-5](/img/structure/B2403655.png)
1-Ciclopentil-3-[5-hidroxi-3-(tiofen-2-il)pentil]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopentyl-3-[5-hydroxy-3-(thiophen-2-yl)pentyl]urea is a synthetic organic compound characterized by its unique structure, which includes a cyclopentyl group, a thiophene ring, and a urea moiety
Aplicaciones Científicas De Investigación
1-Cyclopentyl-3-[5-hydroxy-3-(thiophen-2-yl)pentyl]urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role as a drug candidate for certain diseases.
Industry: It may be used in the development of new materials or as an intermediate in the production of other chemical compounds.
Métodos De Preparación
The synthesis of 1-Cyclopentyl-3-[5-hydroxy-3-(thiophen-2-yl)pentyl]urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiophene derivative: The thiophene ring is functionalized to introduce the desired substituents.
Coupling reaction: The functionalized thiophene is coupled with a cyclopentyl derivative under specific conditions to form the intermediate compound.
Urea formation: The intermediate compound undergoes a reaction with an isocyanate or a related reagent to form the final urea derivative.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the process.
Análisis De Reacciones Químicas
1-Cyclopentyl-3-[5-hydroxy-3-(thiophen-2-yl)pentyl]urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the urea moiety to an amine.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Mecanismo De Acción
The mechanism of action of 1-Cyclopentyl-3-[5-hydroxy-3-(thiophen-2-yl)pentyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
1-Cyclopentyl-3-[5-hydroxy-3-(thiophen-2-yl)pentyl]urea can be compared with other similar compounds, such as:
1-Cyclopentyl-3-[5-hydroxy-3-(phenyl)pentyl]urea: This compound has a phenyl ring instead of a thiophene ring, which may result in different chemical and biological properties.
1-Cyclopentyl-3-[5-hydroxy-3-(pyridin-2-yl)pentyl]urea: The presence of a pyridine ring can influence the compound’s reactivity and interactions with biological targets.
The uniqueness of 1-Cyclopentyl-3-[5-hydroxy-3-(thiophen-2-yl)pentyl]urea lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.
Propiedades
IUPAC Name |
1-cyclopentyl-3-(5-hydroxy-3-thiophen-2-ylpentyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2S/c18-10-8-12(14-6-3-11-20-14)7-9-16-15(19)17-13-4-1-2-5-13/h3,6,11-13,18H,1-2,4-5,7-10H2,(H2,16,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDEAMYQQHKRBHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NCCC(CCO)C2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
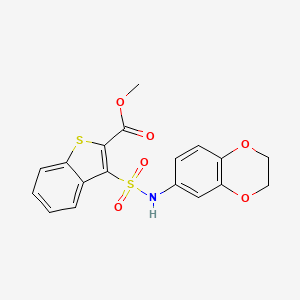

![5-Fluoro-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B2403574.png)

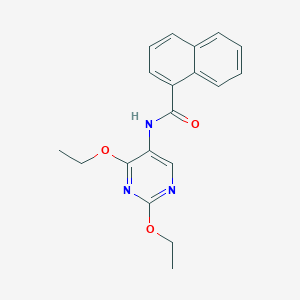
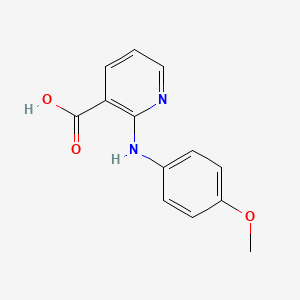

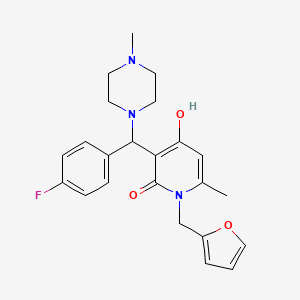
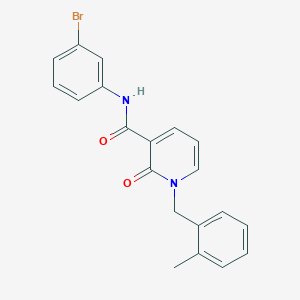
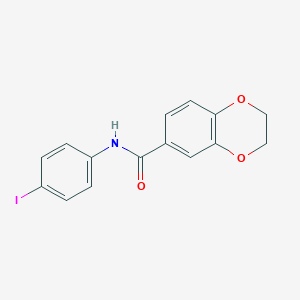
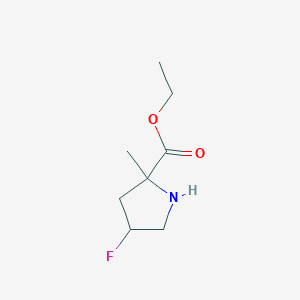
![2-((4-bromobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2403592.png)
![1-(4-nitrobenzoyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole](/img/structure/B2403594.png)

